molecular formula C20H21FN4O B2681287 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034304-49-7

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2681287
CAS No.: 2034304-49-7
M. Wt: 352.413
InChI Key: IJAAFWPJUDJSNV-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.413. The purity is usually 95%.
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Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , identified by the CAS number 2034304-49-7 , is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C20H21FN4OC_{20}H_{21}FN_{4}O, with a molecular weight of 352.4 g/mol . The structure features a pyrrole ring, a piperidine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.

PropertyValue
CAS Number2034304-49-7
Molecular FormulaC20H21FN4O
Molecular Weight352.4 g/mol

Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit significant antinociceptive and anti-inflammatory properties. For instance, studies on pyrazole derivatives demonstrate that they can activate opioid receptors and inhibit acid-sensing ion channels (ASICs), leading to reduced pain responses in animal models .

A specific study evaluated the effects of a pyrazole derivative containing a fluorophenyl group, revealing that it reduced pain in both neurogenic and inflammatory pain models without affecting antinociceptive pathways in tail flick tests . This suggests that the presence of the fluorophenyl group may enhance analgesic efficacy.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been documented extensively. The compound's structure allows for interactions that scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that similar compounds exhibited significant antioxidant activity through molecular docking simulations, indicating potential therapeutic applications in oxidative stress-related conditions .

Antitumor Activity

Pyrazole derivatives have been explored for their antitumor properties. The compound's ability to modulate cellular pathways involved in proliferation and apoptosis makes it a candidate for cancer therapy. A review of pyrazole analogs noted their effectiveness against various cancer cell lines, suggesting that this compound may also exhibit similar effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are relevant in neurodegenerative diseases .
  • Receptor Interaction : The activation of opioid receptors and the inhibition of ASICs play crucial roles in its antinociceptive effects.
  • Oxidative Stress Modulation : By scavenging free radicals, the compound may protect against cellular damage caused by oxidative stress.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Study on Antinociceptive Effects : A study demonstrated that pyrazole derivatives with fluorine substitutions exhibited significant pain relief in animal models, indicating their potential as analgesics .
  • Antioxidant Properties Evaluation : Molecular docking studies confirmed that certain pyrazole derivatives effectively bind to oxidative stress markers, showcasing their antioxidant capabilities .

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-24-10-8-18(23-24)15-3-2-9-25(13-15)20(26)19-11-16(12-22-19)14-4-6-17(21)7-5-14/h4-8,10-12,15,22H,2-3,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAAFWPJUDJSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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